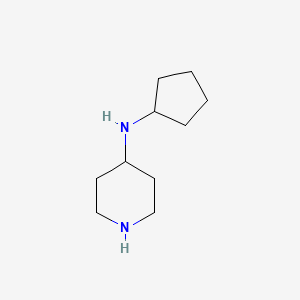

N-cyclopentylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-cyclopentylpiperidin-4-amine and related compounds typically involves strategies to construct the piperidine ring, followed by the introduction of the cyclopentyl group. For instance, one approach to synthesizing piperidine derivatives is through acid-mediated cyclisation of amine-substituted enones, as demonstrated by Bell et al. (2018), who developed a method for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation (Bell, Harkiss, Wellaway, & Sutherland, 2018). This approach underscores the versatility in synthesizing piperidine cores, which could be adapted for this compound.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Perfluorochemicals for Blood Substitutes

N-cyclopentylpiperidin-4-amine has been used in the synthesis of perfluorochemicals, which are explored as potential blood substitutes. The process involves electrochemical fluorination, yielding various F-amines and their isomers with rearranged structures, supporting the development of medical alternatives in blood transfusion practices (Ono et al., 1989).

2. Catalyst in Reductive Amination of Ketones

This compound plays a role in the catalytic reductive amination of cyclopentanone, a process significant in the production of pesticides, cosmetics, and medicines. Catalysts involving this compound exhibit high performance and stability, contributing to the efficient synthesis of cyclopentylamine (Guo et al., 2019).

3. Microbial Engineering for N-Functionalized Amines

In microbial engineering, this compound is relevant for producing N-functionalized amines. These amines are crucial in pharmaceuticals and fine chemicals, with applications ranging from antibiotics to immunosuppressants. The compound's involvement in metabolic engineering and heterologous N-functionalizing enzymes highlights its importance in sustainable manufacturing routes (Mindt et al., 2020).

4. Iron-Catalyzed Reactions in Organic Synthesis

In organic synthesis, this compound is utilized in iron(III) halide-promoted aza-Prins cyclization, forming azacycles and contributing to the development of new drugs. This illustrates the compound's utility in the synthesis of pharmaceutically significant compounds (Bolm et al., 2004).

5. Reduction of Nitro Compounds

The compound has applications in the reduction of nitro compounds to amines, which is fundamental in synthesizing drugs, biologically active molecules, and various pharmaceutical products. Its use in conjunction with graphene-based catalysts demonstrates its role in environmentally-friendly and efficient chemical processes (Nasrollahzadeh et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of N-cyclopentylpiperidin-4-amine and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their significant potential in drug discovery .

Eigenschaften

IUPAC Name |

N-cyclopentylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJYRNIARRMKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)